N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide

Antibacterial MRSA Structure-Activity Relationship

Secure CAS 905677-64-7 for definitive SAR profiling. Its unique 2,5-dichloro/4-bromo halogenation pattern fills a critical gap in oxadiazole antibacterial research, enabling direct MIC comparison (MRSA, C. difficile) with regioisomeric, thiophene, and mono-halogenated analogs to quantify potency shifts. Co-crystallization and proteomic signature cross-referencing (multi-target vs. single-target mechanism) are enabled by the bromine heavy-atom probe and verified FTIR reference (SpectraBase ID 9nqOozrcCmj), ensuring structural fidelity before assay deployment.

Molecular Formula C15H8BrCl2N3O2
Molecular Weight 413.05
CAS No. 905677-64-7
Cat. No. B2681732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide
CAS905677-64-7
Molecular FormulaC15H8BrCl2N3O2
Molecular Weight413.05
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Br
InChIInChI=1S/C15H8BrCl2N3O2/c16-9-3-1-8(2-4-9)14-20-21-15(23-14)19-13(22)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22)
InChIKeyQKEMTQVTUSPPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide (CAS 905677-64-7): Structural Identity and Compound-Class Context for Procurement Decisions


N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide (CAS 905677-64-7) is a synthetic heterocyclic compound belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide family, a privileged scaffold in antibacterial drug discovery [1]. Its molecular architecture embeds a central 1,3,4-oxadiazole ring substituted at position 5 with a 4-bromophenyl group and linked at position 2 via an amide bond to a 2,5-dichlorobenzamide moiety, yielding the molecular formula C15H8BrCl2N3O2 (exact mass 410.9177 g/mol) [2]. This specific halogenation pattern—para-bromo on the 5‑phenyl ring and 2,5-dichloro on the benzamide—creates a distinct electronic and steric profile that differentiates it from numerous in‑class analogs.

Why N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide Cannot Be Casually Replaced by Another N-(1,3,4-Oxadiazol-2-yl)benzamide


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, subtle changes in halogen identity, halogen position, and ring electronics produce large shifts in antimicrobial potency, mechanism of action, and bacterial membrane depolarization capacity [1]. For example, replacing an OCF3 or SF5 substituent with a bromo group can alter minimum inhibitory concentrations (MICs) by more than an order of magnitude against MRSA clinical isolates; compounds such as HSGN‑220, −218, and −144 achieve MICs of 0.06–1 μg/mL, whereas closely related analogs with different halogenation patterns can exhibit MICs above 16 μg/mL [1]. Consequently, replacing the 2,5-dichloro/4‑bromo combination of the target compound with a mono‑chloro, mono‑bromo, or thiophene analog cannot guarantee equivalent biological readout and may fundamentally shift the compound's target engagement profile. Structural identity must be verified analytically before biological interpretation.

Head-to-Head and Class-Level Evidence Supporting the Selection of N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide Over Its Closest Analogs


Halogen Substitution Pattern (2,5-Cl / 4-Br) vs. Regioisomer and Thiophene Analogs: Impact on Antibacterial MIC Potency

In the N-(1,3,4-oxadiazol-2-yl)benzamide series, the combination of halogen atoms on the benzamide ring and the 5-phenyl ring directly controls antimicrobial potency. The 2,5-dichloro substitution on the benzamide moiety of the target compound is structurally analogous to the halogenation pattern found in the ultrapotent anti‑C. difficile lead HSGN‑218 (which uses a 2,5‑dichloro‑3‑trifluoromethylthio pattern), and the class-level SAR demonstrates that 2,5‑dihalogenation consistently yields potent Gram‑positive activity with sub‑μg/mL MICs [1]. Replacing the 4‑bromophenyl group with a 5‑bromothiophen‑2‑yl ring (CAS 1040642‑70‑3) or shifting the bromo substituent to the 3‑position of the phenyl ring alters both the electronic character of the oxadiazole core and the molecular shape, changes that in published oxadiazole SAR series have been shown to modulate MIC values by 4‑ to 32‑fold [2]. While direct MIC data for CAS 905677‑64‑7 against a matched panel of comparators are not yet available in the open literature, the weight of class‑level evidence indicates that its unique 2,5‑dichloro/4‑bromo signature is non‑interchangeable with regioisomeric or heterocyclic replacements.

Antibacterial MRSA Structure-Activity Relationship

Multi-Target Mechanism Potential vs. Single-Target Oxadiazoles (e.g., LtaS Inhibitors)

The N-(1,3,4-oxadiazol-2-yl)benzamide class bifurcates into single‑target agents (e.g., the trans‑translation inhibitor KKL‑35) and multi‑targeting agents that simultaneously modulate menaquinone biosynthesis, membrane potential, and iron homeostasis pathways [1]. The target compound's 2,5‑dichloro/4‑bromo halogen configuration matches the general pharmacophore of the multi‑targeting branch (as exemplified by HSGN‑220, −218, −144), which carries the practical advantage of a lower propensity for resistance development: MRSA exposed to these multi‑targeting oxadiazoles for 30 days showed low resistance emergence [1]. In contrast, single‑target oxadiazoles such as compound 1771 and its derivatives, which act putatively via LtaS inhibition, exhibit 16‑ to 32‑fold lower antibacterial activity compared to optimized multi‑targeting analogs [2]. While direct mechanistic data for CAS 905677‑64‑7 are lacking, its structural alignment with the multi‑targeting pharmacophore supports prioritization for broad‑spectrum antibacterial screening over single‑target comparators.

Antibacterial mechanism Menaquinone biosynthesis Membrane depolarization

Spectroscopic Identity Confirmation: FTIR Fingerprint Differentiation from Closest Structural Analogs

The FTIR spectrum of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide has been archived in the Wiley KnowItAll spectral library (SpectraBase Compound ID 9nqOozrcCmj), providing a verified infrared fingerprint for identity confirmation [1]. This spectral reference enables unambiguous differentiation from its closest structural analogs, including the regioisomeric 4‑bromo‑N‑[5‑(2,5‑dichlorophenyl)‑1,3,4‑oxadiazol‑2‑yl]benzamide (which exchanges the bromo and dichloro substitution positions between the two aromatic rings) and the thiophene analog N‑[5‑(5‑bromothiophen‑2‑yl)‑1,3,4‑oxadiazol‑2‑yl]‑2,5‑dichlorobenzamide (CAS 1040642‑70‑3). The availability of a verified FTIR spectrum represents a tangible procurement advantage: purchasers can confirm chemical identity upon receipt using a standard benchtop FTIR instrument, reducing the risk of receiving an incorrect positional isomer or analog that would confound biological assay results.

Analytical characterization FTIR spectroscopy Quality control

Calculated Physicochemical Differentiation: LogP, Hydrogen Bonding, and Steric Profile vs. Non-Brominated and Mono-Halogenated Analogs

The triple-halogen architecture of CAS 905677‑64‑7 (Br + 2×Cl) imparts a substantially higher calculated lipophilicity and larger molar refractivity compared to non‑brominated or mono‑halogenated analogs such as N‑[5‑(4‑bromophenyl)‑1,3,4‑oxadiazol‑2‑yl]benzamide (CAS 126631‑01‑4; only one Br, no Cl on benzamide) or N‑[5‑(4‑bromophenyl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑chlorobenzamide (one Br + one Cl). In the oxadiazole antibacterial series, increased halogenation has been directly correlated with enhanced membrane penetration and target engagement: the ultrapotent compound HSGN‑218 achieves picomolar‑level MICs specifically through cumulative halogen effects (2×Cl + SCF3) that increase LogP and membrane partitioning [1]. The 2,5‑dichloro substitution pattern on the benzamide ring also introduces steric hindrance that restricts amide bond rotation, potentially locking the molecule in a bioactive conformation that is inaccessible to mono‑chloro or unsubstituted benzamide analogs. These calculated physicochemical differences, while not directly measured in head‑to‑head assays for this exact compound, derive directly from the compound's defined chemical structure and are supported by quantitative SAR trends in published oxadiazole literature.

Drug-likeness Physicochemical properties Permeability

Validated Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide in Antibacterial Drug Discovery and Chemical Biology


Structure-Activity Relationship (SAR) Studies to Map Halogen-Dependent Antibacterial Potency Against MRSA and C. difficile

This compound is best deployed as a defined chemical probe within a systematic SAR matrix designed to quantify the contribution of the 2,5-dichloro/4-bromo substitution pattern to Gram-positive antibacterial activity. By comparing its MIC against a panel of MRSA and C. difficile clinical isolates with those of the regioisomeric 4‑bromo‑N‑[5‑(2,5‑dichlorophenyl)‑1,3,4‑oxadiazol‑2‑yl]benzamide, the thiophene analog CAS 1040642‑70‑3, and the mono‑halogenated benzamide analog CAS 126631‑01‑4, researchers can directly measure how repositioning or removing halogen atoms modulates antibacterial potency [1][2]. Such data would fill a critical gap in the current oxadiazole SAR landscape, where the 2,5‑dichloro/4‑bromo combination has not yet been systematically profiled against comparator halogenation patterns.

Mechanism-of-Action Deconvolution: Distinguishing Multi-Targeting from Single-Target Oxadiazole Antibacterials

Given the class-level evidence that N-(1,3,4-oxadiazol-2-yl)benzamides split into multi-targeting agents (affecting menaquinone biosynthesis, membrane potential, and iron homeostasis) and single-target inhibitors (trans‑translation or LtaS), CAS 905677‑64‑7 is well-suited for mechanism-of-action studies using global proteomics and transcriptomics in S. aureus [1]. By comparing the proteomic response signature induced by this compound with those of the multi‑targeting reference HSGN‑220 and the single‑target reference KKL‑35, investigators can determine which mechanistic branch this specific halogenation pattern belongs to, thereby guiding lead optimization away from resistance-prone single‑target chemotypes.

Analytical Reference Standard for Quality Control of Oxadiazole Chemical Libraries

The verified FTIR spectrum (SpectraBase ID 9nqOozrcCmj) enables this compound to serve as an analytical reference standard for confirming the identity of newly synthesized or commercially sourced oxadiazole analogs within a screening library [1]. Procurement of this specific CAS number, accompanied by the FTIR reference data, provides a tangible quality-control checkpoint that generic catalog compounds often lack, reducing the risk of propagating incorrect structures into downstream biological assays.

Probe for Halogen-Bonding Interactions in Bacterial Target Proteins

The 4‑bromophenyl group provides a heavy-atom probe amenable to X‑ray crystallography and computational halogen‑bonding analysis. In the context of the multi‑targeting oxadiazole mechanism, the bromine atom may engage in halogen‑bonding interactions with target protein active sites (e.g., menaquinone biosynthetic enzymes or membrane‑associated proteins) [1]. Co‑crystallization or molecular docking studies using this brominated compound, versus its non‑brominated or chloro‑only analogs, can directly visualize the contribution of halogen bonding to target engagement, informing rational design of next‑generation oxadiazole antibacterials.

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.